4-(Piperidin-3-yl)phenol
Overview
Description
4-(Piperidin-3-yl)phenol is an organic compound that features a piperidine ring attached to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method includes the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) such as the Strecker synthesis, the Hantzsch synthesis, and the Mannich reaction . These methods are favored for their efficiency and ability to produce high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(Piperidin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using palladium or rhodium catalysts.
Substitution: Common substitution reactions include halogenation and nitration, typically using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of piperidinones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(Piperidin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its anticancer properties, particularly in stabilizing mutant p53 proteins.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Piperidin-3-yl)phenol involves its interaction with specific molecular targets. For instance, it has been shown to stabilize the Y220C mutant of the p53 tumor suppressor protein through halogen bonding . This interaction enhances the protein’s stability and promotes apoptosis in cancer cells.
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Piperidinones: Compounds derived from the reduction of piperidine derivatives.
Uniqueness: 4-(Piperidin-3-yl)phenol is unique due to its combined piperidine and phenol moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
4-piperidin-3-ylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-5-3-9(4-6-11)10-2-1-7-12-8-10/h3-6,10,12-13H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKYZQYKQNVYRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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